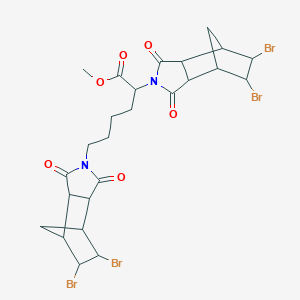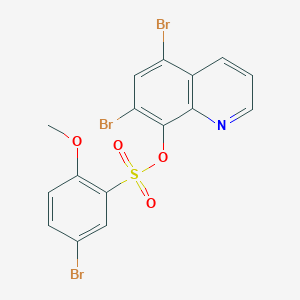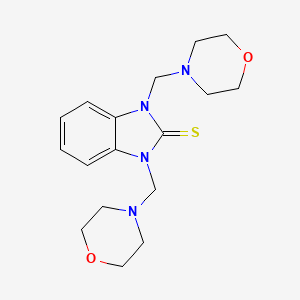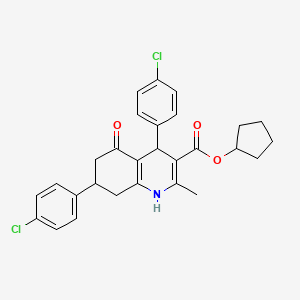
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an isoindole core, which is often associated with significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzoic acid with phthalic anhydride under acidic conditions to form the isoindole core. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-3,5-dichlorobenzoic acid: Shares the dichlorophenyl and amino groups but lacks the isoindole core.
2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with different functional groups.
Uniqueness
The uniqueness of 2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its isoindole core, which imparts distinct biological activities not observed in its analogs. This structural feature makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H8Cl2N2O4 |
|---|---|
Poids moléculaire |
351.1 g/mol |
Nom IUPAC |
2-(4-amino-3,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-10-4-7(5-11(17)12(10)18)19-13(20)8-2-1-6(15(22)23)3-9(8)14(19)21/h1-5H,18H2,(H,22,23) |
Clé InChI |
FWGRJUUHKRFNDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C(=C3)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)

![4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B14949682.png)
![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)

![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
